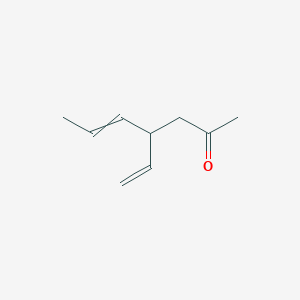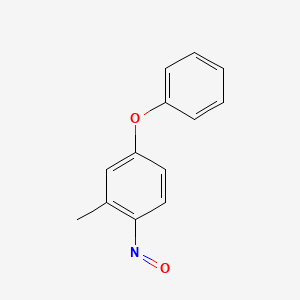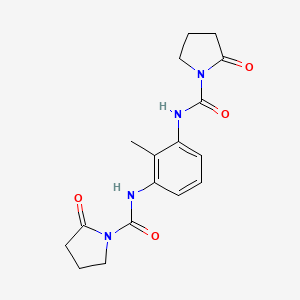
N,N'-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two oxopyrrolidine-1-carboxamide groups attached to a 2-methyl-1,3-phenylene core. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) typically involves the reaction of 2-methyl-1,3-phenylenediamine with oxopyrrolidine-1-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved in these interactions are often studied using computational modeling and biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
66161-19-1 |
|---|---|
Fórmula molecular |
C17H20N4O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-[2-methyl-3-[(2-oxopyrrolidine-1-carbonyl)amino]phenyl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-11-12(18-16(24)20-9-3-7-14(20)22)5-2-6-13(11)19-17(25)21-10-4-8-15(21)23/h2,5-6H,3-4,7-10H2,1H3,(H,18,24)(H,19,25) |
Clave InChI |
RTTOKTPWWVDIMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)N2CCCC2=O)NC(=O)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


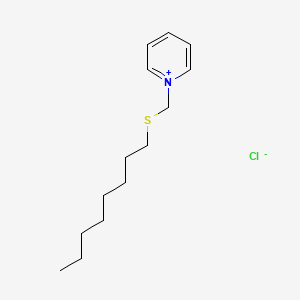

![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)


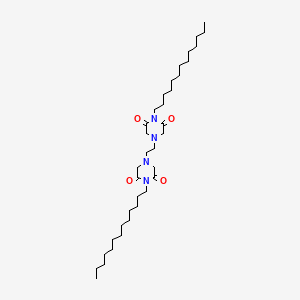
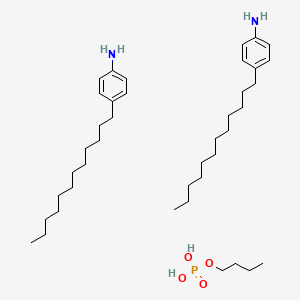
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)

